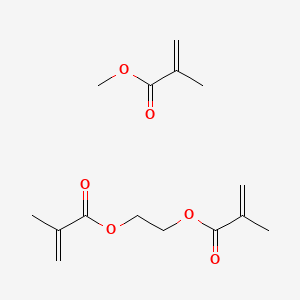
Uridine diphosphate-N-acetylgalactosamine 4-sulfate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
UDP-N-acetyl-alpha-D-galactosamine 4-sulfate is a UDP-N-acetyl-D-galactosamine 4-sulfate in which the anomeric centre of the galactosamine fragment has alpha-configuration. It is a conjugate acid of an UDP-N-acetyl-alpha-D-galactosamine 4-sulfate(3-).
Wissenschaftliche Forschungsanwendungen
Enzymatic Synthesis and Transformation
- Uridine diphosphate-N-acetylgalactosamine 4-sulfate (UDP-GalNAc-4-S) is integral in enzymatic processes. A study reported the isolation of a sulfated sugar nucleotide from quail egg white, predominantly comprising UDP-N-acetylgalactosamine 6-sulfate, an isomer of UDP-GalNAc-4-S, highlighting the enzyme-mediated sulfation in avian eggs (Nakanishi, Okuda, Tsuji, & Suzuki, 1979). Additionally, another study detailed an enzyme in hen oviduct that transfers sulfate from 3'-phosphoadenosine 5'-phosphosulfate to UDP-GalNAc-4-S (Harada, Shimizu, Nakanishi, & Suzuki, 1967).
Glycosaminoglycan Synthesis
- UDP-GalNAc-4-S plays a significant role in the synthesis of glycosaminoglycans. A microsomal preparation from chick embryo epiphyseal cartilage was shown to utilize UDP-GalNAc and glucuronic acid to form chondroitin sulfate, an essential glycosaminoglycan (Silbert & DeLuca, 1968). Moreover, UDP-GalNAc analogs were synthesized for developing unnatural glycosaminoglycans, expanding the synthetic options for these medically significant polysaccharides (Schultz et al., 2017).
Substrate for Enzymatic Reactions
- UDP-GalNAc-4-S serves as a substrate in various enzymatic reactions. It was found to be a substrate for lactose synthase, facilitating the formation of a disaccharide mimic (Tsuruta, Shinohara, Yuasa, & Hashimoto, 1997). This highlights its role in complex biochemical processes involving carbohydrate synthesis.
Precursor in Biosynthetic Pathways
- UDP-GalNAc-4-S is identified as a precursor in biosynthetic pathways. In studies on Methanobacterium thermoautotrophicum, compounds presumed to be precursors in pseudomurein biosynthesis included UDP-N-acetylgalactosamine, illustrating its significance in microbial biochemistry (König, Kandler, & Hammes, 1989).
Role in Protein-Glycan Linkage
- UDP-GalNAc-4-S is implicated in the enzymatic formation of protein-glycan linkages. An enzyme from sheep submaxillary gland was found to transfer N-acetyl-d-galactosamine from UDP-GalNAc to protein acceptors, critical in glycoprotein synthesis (McGuire & Roseman, 1967).
Eigenschaften
| 3863-56-7 | |
Molekularformel |
C17H27N3O20P2S |
Molekulargewicht |
687.4 g/mol |
IUPAC-Name |
[(2R,3R,4R,5R,6R)-3-acetamido-4-hydroxy-6-(hydroxymethyl)-5-sulfooxyoxan-2-yl] [[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] hydrogen phosphate |
InChI |
InChI=1S/C17H27N3O20P2S/c1-6(22)18-10-12(25)14(39-43(32,33)34)7(4-21)37-16(10)38-42(30,31)40-41(28,29)35-5-8-11(24)13(26)15(36-8)20-3-2-9(23)19-17(20)27/h2-3,7-8,10-16,21,24-26H,4-5H2,1H3,(H,18,22)(H,28,29)(H,30,31)(H,19,23,27)(H,32,33,34)/t7-,8-,10-,11-,12-,13-,14+,15-,16-/m1/s1 |
InChI-Schlüssel |
ITVFJXYJMFKBES-ACMLXWNCSA-N |
Isomerische SMILES |
CC(=O)N[C@@H]1[C@H]([C@H]([C@H](O[C@@H]1OP(=O)(O)OP(=O)(O)OC[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=CC(=O)NC3=O)O)O)CO)OS(=O)(=O)O)O |
SMILES |
CC(=O)NC1C(C(C(OC1OP(=O)(O)OP(=O)(O)OCC2C(C(C(O2)N3C=CC(=O)NC3=O)O)O)CO)OS(=O)(=O)O)O |
Kanonische SMILES |
CC(=O)NC1C(C(C(OC1OP(=O)(O)OP(=O)(O)OCC2C(C(C(O2)N3C=CC(=O)NC3=O)O)O)CO)OS(=O)(=O)O)O |
Synonyme |
UDP-Ga1NAc-S UDP-N-acetylgalactosamine 4-sulfate uridine diphosphate-N-acetylgalactosamine 4-sulfate |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(4-acetamido-N-[2-(benzotriazol-1-yl)acetyl]anilino)-N-(2-methylbutan-2-yl)-2-(1-methylpyrrol-2-yl)acetamide](/img/structure/B1230614.png)
![4-[3-(2,3-Dihydro-1,4-benzodioxin-6-ylamino)imidazo[1,2-a]pyrimidin-2-yl]phenol](/img/structure/B1230615.png)
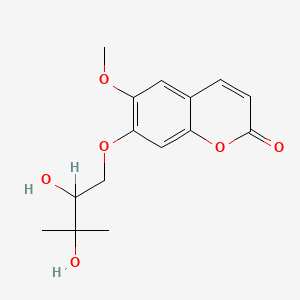
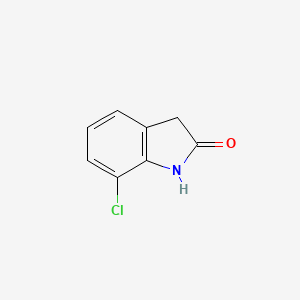
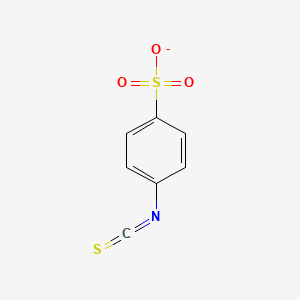
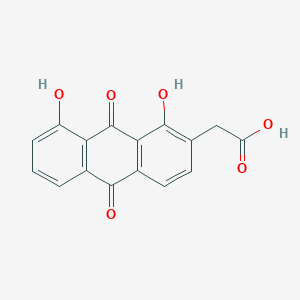
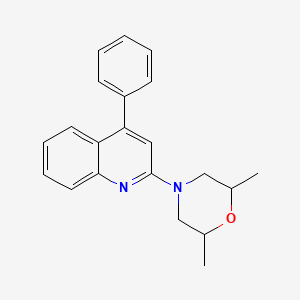
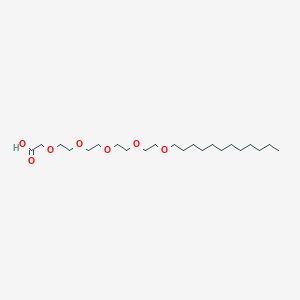
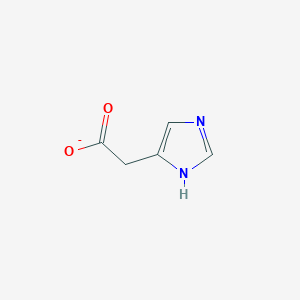
![[2-[(4-ethenyl-8-oxo-4,4a,5,6-tetrahydro-3H-pyrano[3,4-c]pyran-3-yl)oxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl] 2,4-dihydroxy-6-(3-hydroxyphenyl)benzoate](/img/structure/B1230634.png)
![methyl 3,4,5-trihydroxy-6-[[2-hydroxy-4-(hydroxymethyl)-8a-methoxycarbonyl-4,6a,6b,11,12,14b-hexamethyl-2,3,4a,5,6,7,8,9,10,11,12,12a,14,14a-tetradecahydro-1H-picen-3-yl]oxy]oxane-2-carboxylate](/img/structure/B1230635.png)

